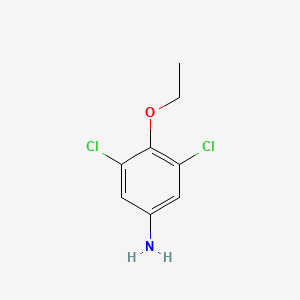

3,5-Dichloro-4-ethoxyaniline

概要

説明

3,5-Dichloro-4-ethoxyaniline: is an organic compound with the molecular formula C8H9Cl2NO . It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 3 and 5 positions and an ethoxy group at the 4 position. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.

作用機序

Target of Action

3,5-Dichloro-4-ethoxyaniline is a key intermediate in the synthesis of Hexaflumuron , a type of benzoylphenylurea insecticide . Hexaflumuron can inhibit the synthesis of chitin in target pests, leading to their death or infertility . It has broad-spectrum insecticidal activity against various insect pests .

Mode of Action

Hexaflumuron inhibits the synthesis of chitin, a critical component of the exoskeleton in insects . This inhibition disrupts the normal growth and development of the insects, leading to their death or infertility .

Biochemical Pathways

Given its role in the synthesis of hexaflumuron, it can be inferred that it plays a part in disrupting the chitin synthesis pathway in insects . This disruption prevents the formation of a proper exoskeleton, which is crucial for the survival and reproduction of insects .

Result of Action

As a key intermediate in the synthesis of hexaflumuron, its ultimate effect is the disruption of chitin synthesis in insects . This disruption leads to abnormalities in the exoskeleton of the insects, causing their death or infertility .

準備方法

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of 3,5-dichloro-4-ethoxyaniline typically begins with .

Ethoxylation: The ethoxylation process involves the reaction of 3,5-dichloroaniline with in the presence of a base such as . The reaction is usually carried out in a solvent like at elevated temperatures.

Purification: The product is then purified using techniques such as or to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using large reactors to handle the increased volume of reactants.

Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

Automated Purification: Utilizing automated purification systems to ensure consistent product quality.

化学反応の分析

Types of Reactions:

Substitution Reactions: 3,5-Dichloro-4-ethoxyaniline can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include or in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents such as or are used under acidic or basic conditions.

Reduction: Reducing agents like or in the presence of a catalyst such as .

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted anilines.

Oxidation Products: Products can include nitro compounds or quinones.

Reduction Products: Products typically include primary or secondary amines.

科学的研究の応用

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds.

- Employed in the development of new synthetic methodologies.

Biology:

- Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine:

- Investigated for its potential use in the development of pharmaceutical drugs.

Industry:

- Utilized in the production of dyes, pigments, and agrochemicals.

- Used as a precursor in the synthesis of herbicides and insecticides.

類似化合物との比較

3,5-Dichloroaniline: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

4-Ethoxyaniline: Lacks the chlorine substituents, affecting its reactivity and applications.

2,4-Dichloroaniline: Different substitution pattern, leading to different chemical properties and applications.

Uniqueness:

- The presence of both chlorine atoms and an ethoxy group in 3,5-dichloro-4-ethoxyaniline provides unique reactivity and makes it a valuable intermediate in various chemical syntheses.

- Its specific substitution pattern allows for selective reactions that are not possible with other similar compounds.

生物活性

3,5-Dichloro-4-ethoxyaniline (DCEA) is an aromatic amine with significant biological activity, making it a compound of interest in various fields such as pharmacology and agrochemistry. This article reviews the biological properties of DCEA, including its antimicrobial, antifungal, and insecticidal activities, along with its mechanisms of action and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₈H₈Cl₂N O

- Molecular Weight : Approximately 171.06 g/mol

- Structural Features : DCEA contains two chlorine atoms and an ethoxy group attached to a phenyl ring, which contributes to its biological activity.

Antimicrobial and Antifungal Properties

Research indicates that DCEA exhibits antimicrobial and antifungal properties. It has been studied for its potential to combat various microbial strains, which is critical for developing new therapeutic agents.

- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. For instance, it may interfere with the synthesis of proteins or nucleic acids in microorganisms.

Insecticidal Activity

DCEA is also noted for its role as a precursor in the synthesis of hexaflumuron, an insecticide that inhibits chitin synthesis in insects. This mechanism is crucial for disrupting the growth and development of insect populations.

- Case Study : In a study involving various derivatives of DCEA, compounds containing this structure demonstrated significant insecticidal activity against pests such as armyworms (Mythimna separata), achieving mortality rates between 75% to 100% at concentrations of 500 mg/L .

The biological activity of DCEA can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : DCEA can bind to the active or allosteric sites of enzymes, preventing substrate access and inhibiting enzymatic reactions critical for microbial survival.

- Disruption of Chitin Synthesis : As a key intermediate in hexaflumuron synthesis, DCEA disrupts chitin production in insects, leading to their eventual death.

- Cell Membrane Disruption : The compound may integrate into microbial membranes, altering permeability and leading to cell lysis.

Research Findings and Case Studies

The following table summarizes key studies highlighting the biological activities of DCEA:

特性

IUPAC Name |

3,5-dichloro-4-ethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYWFHRQFXSCCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。